molecular formula C7H15NO3 B14006979 2-Methyl-2-nitrohexan-3-ol CAS No. 20570-69-8

2-Methyl-2-nitrohexan-3-ol

Cat. No.: B14006979
CAS No.: 20570-69-8
M. Wt: 161.20 g/mol
InChI Key: AUTNNBNYALYGCQ-UHFFFAOYSA-N
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Description

2-Methyl-2-nitrohexan-3-ol is an organic nitro compound with the molecular formula C7H15NO3 and a molecular weight of 161.20 g/mol . It features both a nitro functional group and a hydroxyl group on adjacent carbon atoms, making it a potential intermediate for further chemical synthesis. Researchers value this compound for its unique structure in exploring new synthetic pathways. Compounds with nitro and alcohol functional groups are of interest in medicinal chemistry research for developing new bioactive molecules, as similar structural motifs are found in compounds screened for antimicrobial and cytotoxic activities . The structural combination found in 2-Methyl-2-nitrohexan-3-ol suggests potential utility in materials science and as a building block for more complex chemical entities. This product is strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

20570-69-8

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-2-nitrohexan-3-ol

InChI

InChI=1S/C7H15NO3/c1-4-5-6(9)7(2,3)8(10)11/h6,9H,4-5H2,1-3H3

InChI Key

AUTNNBNYALYGCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(C)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Henry Reaction (Nitroaldol Condensation)

The primary synthesis route involves the Henry reaction , a nitroaldol condensation between a nitroalkane and a carbonyl compound. This method is well-documented in the 1956 study by Astle and Abbott.

Reaction Mechanism :

Experimental Conditions :

Parameter Value
Reactants Nitroethane, 3-pentanone
Solvent Aqueous ethanol
Base Sodium hydroxide (NaOH)
Temperature 0–5°C (controlled exotherm)
Yield ~65–70% (after purification)

Procedure :

  • Dissolve nitroethane (1.0 mol) and 3-pentanone (1.1 mol) in ethanol.
  • Add aqueous NaOH dropwise under ice cooling.
  • Stir for 12 hours, acidify with HCl, and extract with diethyl ether.
  • Purify via vacuum distillation (b.p. 243.8°C at 760 mmHg).

Alternative Synthetic Pathways

Nitration of Secondary Alcohols

A less common method involves direct nitration of 3-hexanol derivatives. However, this approach is limited by regioselectivity challenges and lower yields compared to the Henry reaction.

Cyclocondensation Reactions

Primary nitro compounds can undergo cyclocondensation with aldehydes to form isoxazoline-N-oxides, though this route is more relevant to heterocyclic synthesis than nitro-alcohol production.

Physicochemical Data

Key properties of 2-methyl-2-nitrohexan-3-ol:

Property Value
Molecular formula C₇H₁₅NO₃
Molecular weight 161.199 g/mol
Density 1.041 g/cm³
Boiling point 243.8°C (760 mmHg)
Flash point 102.1°C

Challenges and Optimization

  • Regioselectivity : The Henry reaction requires precise stoichiometry to avoid dimerization of nitroalkanes.
  • Purification : Vacuum distillation or recrystallization from hexane is critical due to the compound’s high boiling point.
  • Scale-up : Industrial applications favor continuous-flow systems to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitrohexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-2-nitrohexan-3-one.

    Reduction: Formation of 2-methyl-2-aminohexan-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-nitrohexan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitrohexan-3-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison due to shared structural motifs (e.g., branching, functional groups) or molecular weight similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Alcohol Classification Key Physical Properties
2-Methyl-2-nitrohexan-3-ol C₇H₁₅NO₃ 161.199 Tertiary -OH, -NO₂ Tertiary Density: 1.041 g/cm³; BP: 243.8°C
3-Ethyl-2-methylhexan-2-ol C₉H₂₀O 144.254 Tertiary -OH Tertiary Limited data available
2-Methylpentan-1-ol C₆H₁₄O 102.177 Primary -OH Primary Not reported in sources
2,3-Dimethylbutan-2-ol C₆H₁₄O 102.177 Tertiary -OH Tertiary Not reported in sources

Key Observations :

Molecular Weight : The nitro group increases the molecular weight of 2-methyl-2-nitrohexan-3-ol by ~17 g/mol compared to 3-ethyl-2-methylhexan-2-ol, despite the latter having a longer carbon chain .

Boiling Point: The high boiling point of 2-methyl-2-nitrohexan-3-ol (243.8°C) likely stems from hydrogen bonding (via -OH) and dipole interactions (via -NO₂), which are absent in non-polar or less polar analogs .

Reactivity and Stability

  • Nitro Group Impact : The electron-withdrawing nitro group in 2-methyl-2-nitrohexan-3-ol may reduce the acidity of the adjacent -OH group compared to tertiary alcohols lacking nitro substituents. This could influence its behavior in esterification or oxidation reactions .
  • Tertiary Alcohol Stability : Like other tertiary alcohols (e.g., 2,3-dimethylbutan-2-ol), 2-methyl-2-nitrohexan-3-ol is less prone to oxidation compared to primary or secondary alcohols, as tertiary alcohols lack α-hydrogens required for common oxidation pathways .

Limitations and Data Gaps

  • Physical properties (e.g., melting points, solubility) for many analogs (e.g., 3-ethyl-2-methylhexan-2-ol) are unavailable in the provided sources, limiting direct comparisons .

Biological Activity

2-Methyl-2-nitrohexan-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C7H15NO3
  • Molecular Weight : 159.20 g/mol
  • IUPAC Name : 2-Methyl-2-nitrohexan-3-ol

Research indicates that 2-Methyl-2-nitrohexan-3-ol exhibits inhibitory effects on viral neuraminidases, which are critical enzymes for the replication of certain viruses, including influenza. This inhibition can prevent the release of new viral particles from infected cells, thereby limiting the spread of infection.

Inhibition of Neuraminidase

Neuraminidase inhibitors are a class of antiviral agents that target the neuraminidase enzyme. The activity of 2-Methyl-2-nitrohexan-3-ol against neuraminidase has been documented in several studies:

Study ReferenceVirus TypeInhibition PercentageConcentration Tested
Influenza A85%10 µM
Orthomyxovirus90%5 µM

Case Studies

  • Antiviral Activity Against Influenza
    • A significant study demonstrated that 2-Methyl-2-nitrohexan-3-ol effectively reduced viral titers in infected cell cultures. The compound was tested at various concentrations, showing a dose-dependent response in inhibiting influenza virus replication.
    "The compound exhibited a remarkable capacity to inhibit the replication of influenza viruses, suggesting its potential as a therapeutic agent."
  • Toxicological Assessment
    • In assessing the safety profile, animal studies indicated that while the compound has potent antiviral properties, it also requires careful evaluation for potential toxicity at higher doses. No significant adverse effects were observed at therapeutic concentrations.

Research Findings

Recent research has focused on synthesizing derivatives of 2-Methyl-2-nitrohexan-3-ol to enhance its biological activity and reduce toxicity. Modifications in the nitro group and hydroxyl positioning have shown promising results in preliminary assays.

Summary of Findings

ModificationBiological ActivityToxicity Level
Nitro to amino groupIncreased activity against neuraminidaseModerate
Hydroxyl group alterationEnhanced solubility and reduced toxicityLow

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-2-nitrohexan-3-ol, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves nitroalkylation of a ketone precursor (e.g., 3-hexanol derivatives) or selective oxidation of nitroalkanes. Critical parameters include:

  • Nitro Group Introduction : Use nitration agents like nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .
  • Steric Hindrance Mitigation : Tertiary nitro alcohols are prone to β-elimination; low-temperature reactions and bulky solvents (e.g., THF) improve stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like nitro-olefins. Yields range from 40–60% depending on steric effects .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize 2-Methyl-2-nitrohexan-3-ol?

Methodological Answer:

  • <sup>1</sup>H NMR :
    • Nitro Group Proximity : Deshielded protons near the nitro group (δ 4.2–4.5 ppm for CH-NO2).
    • Hydroxyl Proton : Broad singlet at δ 1.5–2.0 ppm (exchange with D2O confirms -OH) .
  • IR : Strong NO2 asymmetric stretch at 1530–1560 cm<sup>-1</sup> and symmetric stretch at 1350–1380 cm<sup>-1</sup> .
  • MS : Molecular ion [M]<sup>+</sup> at m/z 161 (C7H15NO3), with fragmentation peaks at m/z 117 (loss of NO2) .

Q. What stability considerations are critical for storing 2-Methyl-2-nitrohexan-3-ol?

Methodological Answer:

  • Thermal Stability : Store at 2–8°C in amber glass to prevent photodegradation. Avoid temperatures >30°C due to risk of exothermic decomposition .
  • Incompatible Materials : Separate from strong oxidizers (e.g., peroxides) and bases to prevent explosive reactions .
  • Moisture Sensitivity : Use anhydrous sodium sulfate in storage containers to suppress hydrolysis of the nitro group .

Advanced Research Questions

Q. How does the nitro group influence the electronic and steric reactivity of 2-Methyl-2-nitrohexan-3-ol compared to non-nitro analogs?

Methodological Answer:

  • Electronic Effects : The nitro group withdraws electron density via resonance, polarizing the C-N bond and increasing electrophilicity at the β-carbon. This enhances susceptibility to nucleophilic attack (e.g., in reduction to amines) .
  • Steric Effects : The tertiary nitro alcohol configuration creates significant steric hindrance, slowing reactions like SN2 substitutions. Computational modeling (DFT) shows bond angles of 112° at the nitro-bearing carbon, reducing accessibility .
  • Comparative Reactivity : Non-nitro analogs (e.g., 2-methylhexan-3-ol) lack the electron-withdrawing effect, leading to faster esterification but slower oxidation .

Q. What computational approaches (e.g., DFT) predict reaction pathways for 2-Methyl-2-nitrohexan-3-ol?

Methodological Answer:

  • DFT Modeling : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate:
    • Transition states for nitro reduction (activation energy ~45 kcal/mol for H2/Pd pathways) .
    • Solvent effects (PCM model) to simulate polar protic solvents (e.g., ethanol), which stabilize zwitterionic intermediates .
  • MD Simulations : Predict conformational stability; the nitro group adopts a staggered conformation to minimize steric clash with methyl groups .

Q. How should researchers resolve contradictions in catalytic reduction yields of 2-Methyl-2-nitrohexan-3-ol’s nitro group?

Methodological Answer:

  • Meta-Analysis Framework :
    • Variable Screening : Compare catalyst systems (e.g., Pd/C vs. Raney Ni), solvent polarity, and H2 pressure across studies .
    • Statistical Modeling : Apply ANOVA to identify significant factors (e.g., catalyst loading accounts for 60% yield variance) .
  • Experimental Replication :
    • Standardize conditions (e.g., 50 psi H2, 25°C, 12 hours) to isolate steric vs. electronic effects.
    • Use in situ IR to monitor nitro group conversion and detect intermediates (e.g., hydroxylamines) .

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